An In-Depth Technical Guide to 5-(2-bromophenyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to 5-(2-bromophenyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-(2-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to the drug discovery and development community. We will delve into its chemical identity, a robust synthetic pathway, detailed structural characterization, and explore its potential as a scaffold for novel therapeutics, particularly in the realm of kinase inhibition.
Core Compound Identity: Structure and Nomenclature
5-(2-bromophenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole. The core of the molecule is a five-membered pyrazole ring, which is characterized by having two adjacent nitrogen atoms. This aromatic heterocycle is decorated with two key functional groups that dictate its chemical properties and biological activity: an amino group (-NH₂) at position 3 and a 2-bromophenyl group at position 5.
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IUPAC Name: 5-(2-bromophenyl)-1H-pyrazol-3-amine
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Chemical Structure:
A 2D representation of 5-(2-bromophenyl)-1H-pyrazol-3-amine.
The strategic placement of the amino group and the bulky, electron-withdrawing bromophenyl moiety creates a molecule with specific steric and electronic properties, making it an attractive candidate for interacting with biological targets.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈BrN₃ | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| Predicted pKa | 14.08 ± 0.10 | [1] |
| Predicted Melting Point | 172-176 °C |[1] |
Synthesis and Mechanism
The synthesis of 5-aryl-1H-pyrazol-3-amines is a well-established process in medicinal chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with hydrazine.[2] This approach offers high yields and regioselectivity.
Proposed Synthetic Pathway:
The synthesis of 5-(2-bromophenyl)-1H-pyrazol-3-amine can be efficiently achieved via a two-step process starting from 2'-bromoacetophenone.
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Step 1: Knoevenagel Condensation. The initial step involves the base-catalyzed condensation of 2'-bromoacetophenone with malononitrile. This reaction forms an intermediate, 2-(2-bromobenzoyl)malononitrile, which is a β-ketonitrile. The base, typically a weak one like piperidine or an alkoxide, deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the acetophenone.
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Step 2: Cyclization with Hydrazine. The resulting β-ketonitrile intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks one of the nitrile carbons.[2] This cascade reaction results in the formation of the stable pyrazole ring.
Synthetic workflow for 5-(2-bromophenyl)-1H-pyrazol-3-amine.
Experimental Protocol:
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Step 1: To a solution of 2'-bromoacetophenone (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid, 2-(2-bromobenzoyl)malononitrile, is filtered, washed with water, and dried.
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Step 2: Dissolve the intermediate from Step 1 in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
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Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(2-bromophenyl)-1H-pyrazol-3-amine.[3]
Structural Elucidation and Spectroscopic Data
The structural identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. Based on data from structurally analogous compounds, the following spectral characteristics are predicted.[4][5]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic Protons (Bromophenyl): Multiplets in the range of δ 7.2-7.8 ppm. Pyrazole H4: A singlet around δ 6.0-6.5 ppm. NH₂ Protons: A broad singlet around δ 4.5-5.5 ppm (exchangeable with D₂O). NH Proton: A broad singlet around δ 11.0-12.0 ppm (exchangeable with D₂O). |
| ¹³C NMR | Aromatic Carbons (Bromophenyl): Signals in the range of δ 120-135 ppm, including the C-Br signal. Pyrazole C5: Signal around δ 140-145 ppm. Pyrazole C3: Signal around δ 150-155 ppm. Pyrazole C4: Signal around δ 90-95 ppm. |
| IR (cm⁻¹) | N-H Stretching (Amine & Pyrazole): Broad bands in the region of 3200-3400 cm⁻¹. C=N & C=C Stretching: Bands around 1550-1650 cm⁻¹. C-Br Stretching: A sharp band in the region of 500-600 cm⁻¹. |
| MS (ESI) | [M+H]⁺: Expected at m/z 238.99, with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom. |
Note: Chemical shifts (δ) are in ppm. The exact values can vary based on the solvent and concentration.[6]
Applications in Drug Development: A Kinase Inhibitor Scaffold
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[7][8] Kinases, particularly Receptor Tyrosine Kinases (RTKs), are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9][10]
The 3-aminopyrazole moiety is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[8] The 5-aryl substituent, in this case, the 2-bromophenyl group, typically extends into a hydrophobic pocket, contributing to both potency and selectivity.[11]
Potential as a Kinase Inhibitor:
5-(2-bromophenyl)-1H-pyrazol-3-amine is a promising starting point for the development of inhibitors targeting various kinase families, such as:
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Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several aminopyrazole-based inhibitors have shown potent activity against both wild-type and mutant forms of FGFRs.[11]
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AXL Kinase: AXL is an RTK involved in cell survival, migration, and drug resistance. 3-aminopyrazole derivatives have been successfully developed as potent and selective AXL inhibitors.[12]
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Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs): The aminopyrazole core is also present in inhibitors of JAKs, which are involved in inflammatory diseases, and CDKs, which regulate the cell cycle.[8][13]
The bromine atom on the phenyl ring can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Inhibition of a generic RTK signaling pathway.
Conclusion
5-(2-bromophenyl)-1H-pyrazol-3-amine is a synthetically accessible compound with a chemical architecture highly suited for modern drug discovery. Its aminopyrazole core provides a validated anchor for kinase inhibition, while the bromophenyl group offers both a key interaction moiety and a versatile point for further chemical exploration. This technical guide outlines the fundamental chemical properties, a reliable synthetic route, and the compelling rationale for its investigation as a scaffold for novel, targeted therapeutics. The insights provided herein should serve as a valuable resource for researchers and scientists dedicated to advancing the field of medicinal chemistry.
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